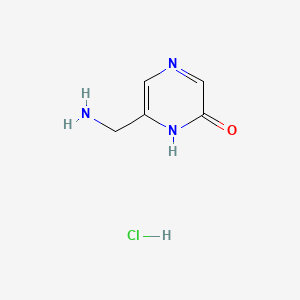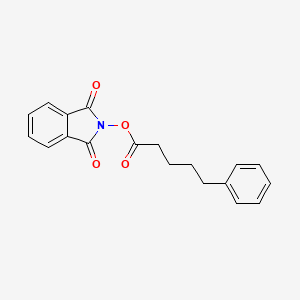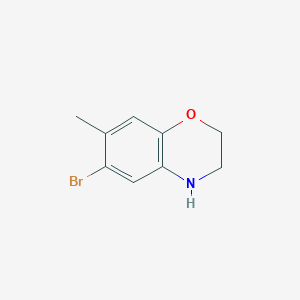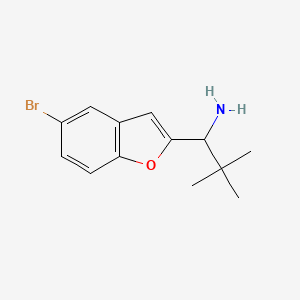![molecular formula C7H9N3 B13474638 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy derivatives with nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method includes a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, sodium hydroxide, phase transfer catalysts, and various nucleophiles . Reaction conditions can vary from acidic to basic environments, often requiring specific temperatures and solvents to achieve optimal results.
Major Products
The major products formed from these reactions include 7-alkylated derivatives, 7-methylene derivatives, and fused tricyclic derivatives .
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as allosteric modulators of the M4 muscarinic acetylcholine receptor, influencing neurotransmission and potentially offering therapeutic benefits for neurological conditions . The compound may also inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: This compound shares a similar core structure but differs in functional groups, leading to different chemical and biological properties.
6-Benzyl-5H-pyrrolo[3,4-B]pyridin-5,7(6H)-dione:
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These characteristics make it a valuable scaffold for the development of new therapeutic agents and functional materials.
Propiedades
Fórmula molecular |
C7H9N3 |
|---|---|
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C7H9N3/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2,(H2,8,10) |
Clave InChI |
CGGCHNJMPGVXNL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CN=C2CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)


methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)


![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
